An In-depth Technical Guide to 2-Formylphenyl Dimethylcarbamate (CAS No. 21709-45-5)
An In-depth Technical Guide to 2-Formylphenyl Dimethylcarbamate (CAS No. 21709-45-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Formylphenyl dimethylcarbamate, a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Drawing upon established principles of chemical reactivity and spectroscopic analysis, this document details the synthesis, characterization, and key applications of this compound, with a particular focus on its role in directed ortho-metalation strategies.
Chemical Identity and Physicochemical Properties
2-Formylphenyl dimethylcarbamate is an aromatic compound featuring both an aldehyde and a dimethylcarbamate functional group. The strategic placement of the dimethylcarbamate group ortho to the formyl moiety makes it a powerful tool for regioselective synthesis.
Table 1: Physicochemical Properties of 2-Formylphenyl Dimethylcarbamate
| Property | Value | Source |
| CAS Number | 21709-45-5 | - |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | - |
Synthesis and Purification
The most direct and logical synthesis of 2-Formylphenyl dimethylcarbamate involves the protection of the hydroxyl group of salicylaldehyde with dimethylcarbamoyl chloride. This reaction is typically performed in the presence of a base to neutralize the HCl generated.
Detailed Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of 2-Formylphenyl dimethylcarbamate.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-Formylphenyl dimethylcarbamate as a solid.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents potential oxidation of the aldehyde and reaction with atmospheric moisture.
-
Anhydrous Solvent: Necessary to prevent hydrolysis of the dimethylcarbamoyl chloride.
-
Base: Neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Low-Temperature Addition: Controls the exothermic nature of the acylation reaction.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~10.2 ppm (s, 1H): Aldehydic proton (CHO).
-
δ ~7.8-7.9 ppm (dd, 1H): Aromatic proton ortho to the aldehyde and meta to the carbamate.
-
δ ~7.5-7.6 ppm (td, 1H): Aromatic proton para to the aldehyde.
-
δ ~7.2-7.3 ppm (m, 2H): Remaining two aromatic protons.
-
δ ~3.1 ppm (s, 3H): N-methyl protons of the dimethylcarbamate group.
-
δ ~3.0 ppm (s, 3H): N-methyl protons of the dimethylcarbamate group.
Note: The two N-methyl groups may appear as a single sharp singlet or as two distinct singlets due to restricted rotation around the C-N bond of the carbamate.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~190 ppm: Aldehydic carbonyl carbon.
-
δ ~155 ppm: Carbamate carbonyl carbon.
-
δ ~152 ppm: Aromatic carbon attached to the carbamate oxygen.
-
δ ~135 ppm: Aromatic CH.
-
δ ~130 ppm: Aromatic carbon ortho to the aldehyde.
-
δ ~128 ppm: Aromatic CH.
-
δ ~125 ppm: Aromatic CH.
-
δ ~122 ppm: Aromatic CH.
-
δ ~37 ppm: N-methyl carbons of the dimethylcarbamate group.
Predicted Infrared (IR) Spectrum
-
~2850 and 2750 cm⁻¹: Characteristic C-H stretches of the aldehyde.
-
~1720-1740 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.
-
~1710-1730 cm⁻¹: Strong C=O stretch of the carbamate.
-
~1600, 1580, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the carbamate.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 193.
-
Major Fragments:
-
m/z = 164: Loss of CHO.
-
m/z = 121: Loss of N(CH₃)₂CO.
-
m/z = 72: Dimethylcarbamoyl cation [O=C=N(CH₃)₂]⁺.
-
m/z = 44: Dimethylaminyl radical cation [N(CH₃)₂]⁺.
-
Key Reactivity and Synthetic Applications
The primary utility of 2-Formylphenyl dimethylcarbamate in organic synthesis stems from the powerful directing ability of the dimethylcarbamate group in ortho-lithiation reactions.
Directed ortho-Metalation (DoM)
The dimethylcarbamate group is one of the most effective directed metalation groups (DMGs), facilitating the deprotonation of the adjacent ortho position with a strong base, typically an organolithium reagent.[2][3] This regioselectivity provides a powerful method for the synthesis of polysubstituted aromatic compounds.
Mechanism of Directed ortho-Metalation:
Caption: Mechanism of Directed ortho-Metalation.
Experimental Protocol for ortho-Lithiation and Electrophilic Quench:
-
Reaction Setup: To a solution of 2-Formylphenyl dimethylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at this temperature.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, aldehyde, ketone, or CO₂) in THF to the reaction mixture at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Reactions with Nucleophiles
The aldehyde group of 2-Formylphenyl dimethylcarbamate is susceptible to nucleophilic attack. For instance, Grignard reagents can add to the carbonyl to form secondary alcohols.[4]
Reaction with Grignard Reagents:
Caption: Reaction with a Grignard Reagent.
Utility in Heterocyclic Synthesis
The bifunctional nature of 2-Formylphenyl dimethylcarbamate makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, it can be envisioned as a starting material for the synthesis of chromenones.[5][6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Formylphenyl dimethylcarbamate is not widely available, general precautions for handling reactive aromatic carbamates should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed.[8][9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Formylphenyl dimethylcarbamate is a strategically important synthetic intermediate. Its primary value lies in the powerful directing effect of the dimethylcarbamate group in ortho-lithiation reactions, enabling the regioselective synthesis of a wide array of polysubstituted aromatic compounds. The presence of the aldehyde functionality further enhances its synthetic utility, allowing for subsequent transformations and the construction of complex molecular architectures, including heterocyclic systems. Researchers in organic synthesis and drug development will find this compound to be a valuable tool for accessing novel chemical entities.
References
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